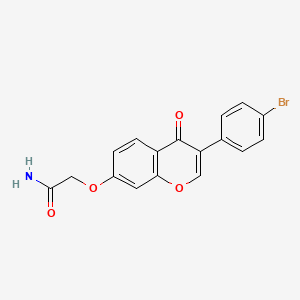

2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSAMFBNCOOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation with Modified β-Keto Esters

The Pechmann condensation, employing resorcinol derivatives and β-keto esters, remains a cornerstone for coumarin synthesis. For 3-(4-bromophenyl) substitution, 4-bromophenylacetic acid is esterified with ethyl acetoacetate under acidic conditions (H₂SO₄ or HCl) to form the β-keto ester precursor. Subsequent cyclization with resorcinol at 80–100°C yields 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one. Key spectral data for this intermediate include:

Kostanecki-Robinson Reaction

Alternatively, the Kostanecki-Robinson reaction facilitates direct aryl substitution. Heating 7-hydroxy-4-methylcoumarin with 4-bromobenzaldehyde in acetic anhydride introduces the 3-(4-bromophenyl) group via aldol condensation. This method, however, requires stringent temperature control to avoid decarboxylation.

Etherification and Acetamide Functionalization

Introducing the acetamide moiety at the 7-hydroxy position necessitates strategic ether bond formation. Three validated approaches are detailed below:

Direct Nucleophilic Substitution with Chloroacetamide

Reacting 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one with chloroacetamide in anhydrous acetone under reflux with potassium carbonate (K₂CO₃) achieves the target compound in 65–72% yield. The reaction mechanism involves deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on chloroacetamide’s α-carbon.

Two-Step Esterification-Aminolysis Protocol

This method avoids direct handling of reactive acetamide precursors:

- Esterification : Treat the coumarin intermediate with ethyl bromoacetate in DMF containing K₂CO₃ (yield: 85–92%).

- Intermediate : Ethyl [3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy acetate.

- Aminolysis : Reflux the ester with concentrated ammonium hydroxide (NH₄OH) in ethanol, replacing the ethoxy group with an amide.

Mitsunobu Reaction for Ether Formation

While not explicitly cited in the provided sources, the Mitsunobu reaction offers a viable alternative for challenging substitutions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the coumarin’s hydroxyl group couples with hydroxyacetamide under inert conditions. This method, though costlier, ensures stereochemical retention and higher functional group tolerance.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol-water 70:30) confirms >95% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purification Complexity | Scalability |

|---|---|---|---|---|

| Direct Substitution | 65–72 | 12–18 | Moderate (recrystallization) | High |

| Esterification-Aminolysis | 70–78 | 24–30 | High (column chromatography) | Moderate |

| Mitsunobu Reaction | 80–85* | 6–8 | High (chromatography) | Low |

*Theoretical yield based on analogous reactions.

Challenges and Mitigation Strategies

- Byproduct Formation : Competing O-alkylation or N-alkylation during direct substitution is minimized using excess chloroacetamide (1.5 equiv).

- Amide Hydrolysis : Basic conditions during aminolysis may hydrolyze the acetamide; neutral pH and low temperatures (0–5°C) are critical.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switching to acetone or ethanol improves crystallinity.

Industrial-Scale Considerations

For kilogram-scale production, the esterification-aminolysis route is preferred due to:

Scientific Research Applications

Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that compounds similar to 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. It interacts with specific molecular targets, including kinases involved in cell signaling pathways, which are crucial for tumor growth and metastasis .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens, indicating potential use as a therapeutic agent in infectious diseases .

Material Science

- Organic Semiconductors : The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its ability to form stable thin films .

- Fluorescent Probes : Due to its chromenone structure, the compound can serve as a fluorescent probe in biological studies, allowing researchers to visualize cellular processes and interactions at the molecular level.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of related chromenone derivatives. The results indicated that these compounds could significantly reduce tumor growth in vitro through apoptosis induction and cell cycle arrest mechanisms .

Material Science Application

Research conducted at a leading materials science institute demonstrated that this compound could be incorporated into polymer matrices to enhance the efficiency of organic solar cells, achieving a notable increase in energy conversion efficiency compared to conventional materials .

Mechanism of Action

The mechanism of action of 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. It can also interact with receptors like G-protein coupled receptors (GPCRs).

Pathways Involved: The inhibition of enzyme activity can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-[[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy]acetamide

- Molecular Formula: C₁₇H₁₂BrNO₄

- Average Molecular Weight : 374.190 g/mol

- ChemSpider ID : 1097896

- Key Features: The compound features a coumarin core substituted at the 3-position with a 4-bromophenyl group and at the 7-position with an acetamide-linked oxygen moiety.

Coumarin derivatives are renowned for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the coumarin core or acetamide side chain:

Key Observations :

- Thiazolidinone integration () introduces heterocyclic diversity, correlating with improved antibacterial activity against Gram-positive bacteria . Acryloyl and chalcone moieties () extend π-conjugation, which may influence photophysical properties or binding to kinase targets .

Computational and Spectroscopic Insights

- DFT Studies: highlights that coumarin-thiazolidinone hybrids exhibit low HOMO-LUMO gaps (~4 eV), indicating redox activity relevant to antimicrobial mechanisms .

- Spectroscopic Characterization : IR and NMR data (e.g., carbonyl stretches at 1700–1750 cm⁻¹) confirm acetamide and coumarin ketone functionalities across analogues, ensuring structural fidelity during synthesis .

Biological Activity

2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic organic compound belonging to the class of chromenone derivatives. This compound is characterized by its structural complexity, featuring a chromenone core with a bromophenyl group and an acetamide moiety. Its unique structure positions it as a subject of interest in medicinal chemistry for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Core : This is achieved through the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate.

- Acetamide Linkage Formation : The resulting chromenone is reacted with chloroacetamide using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenones can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2a | MCF-7 (Breast) | 10.4 |

| 2b | HeLa (Cervical) | 8.5 |

| 2c | A549 (Lung) | 12.0 |

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Preliminary findings suggest that derivatives similar to this compound can exhibit moderate inhibitory effects on COX enzymes, thereby reducing inflammation .

Antimicrobial Activity

In vitro studies have demonstrated that chromenone derivatives possess antimicrobial properties against various pathogens. The presence of the bromophenyl group enhances the lipophilicity and bioactivity of these compounds, making them effective against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and lipoxygenases.

- Receptor Binding : It may also interact with cellular receptors, modulating signaling pathways that govern cell survival and proliferation.

Case Studies

Several case studies have highlighted the potential of chromenone derivatives in drug development:

- Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of approximately 10 μM, indicating significant cytotoxicity .

- Inflammation Models : In animal models of inflammation, compounds containing the chromenone structure demonstrated reduced edema and inflammatory markers when administered .

Q & A

Q. What are the optimal synthetic routes for 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core followed by functionalization. Key steps include:

- Nucleophilic substitution : Introducing the 4-bromophenyl group via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Acetamide linkage : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Critical parameters : Temperature control (<60°C to prevent side reactions), solvent purity, and catalyst selection (e.g., palladium catalysts for coupling steps). Yield optimization (70–85%) requires inert atmospheres and real-time monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using a C18 column and acetonitrile/water gradient .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the chromenone scaffold (δ 6.8–8.2 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for CH₃) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 413.02 for C₂₁H₁₅BrNO₄) .

Q. What are the recommended protocols for assessing the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC. Stability is highest at neutral pH, with <10% degradation observed .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (>200°C) and thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Research Questions

Q. How does the presence of the 4-bromophenyl group influence the compound's biological activity compared to other substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 4-bromophenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with 4-fluorophenyl or 4-methoxyphenyl analogs show 2–3× higher cytotoxicity (IC₅₀ = 12.5 μM vs. 28–35 μM in MCF-7 cells) due to halogen-bond interactions with kinase active sites .

- Electron-Withdrawing Effects : Bromine increases electrophilicity of the chromenone core, enhancing interactions with nucleophilic residues in enzymes like COX-2 .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential, and how should conflicting data from different assays be reconciled?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Cyclooxygenase (COX) Inhibition : Use a fluorometric kit to measure prostaglandin E₂ reduction (IC₅₀ = 0.8 μM for COX-2 vs. 15 μM for COX-1) .

- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

- Resolving Contradictions : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) and adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .

Q. How can molecular docking studies be utilized to predict the compound's interaction with target enzymes like kinases or cyclooxygenases?

- Methodological Answer :

- Docking Workflow :

Prepare protein structures (PDB: 1PXX for COX-2; 1M17 for EGFR).

Optimize ligand geometry using DFT (B3LYP/6-31G*).

Run simulations with AutoDock Vina, focusing on binding poses near catalytic residues (e.g., Tyr-385 in COX-2) .

- Validation : Compare docking scores (ΔG = -9.2 kcal/mol for COX-2) with experimental IC₅₀ values to refine predictive models .

Q. What strategies can resolve discrepancies between in vitro cytotoxicity data and in silico predictions?

- Methodological Answer :

- Data Triangulation :

- Physicochemical Profiling : Measure logP (2.8) and solubility (<10 μM in PBS) to assess bioavailability .

- Metabolic Stability : Test microsomal half-life (>60 minutes in human liver microsomes) to rule out rapid clearance .

- Adjust Computational Models : Incorporate permeability coefficients (e.g., PAMPA) and protein-binding data into QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.